Saxagliptin (Standard)
説明
特性
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-KFHUQKARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361442-04-8 | |
| Record name | Saxagliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
準備方法
Sulfinimine-Mediated Asymmetric Synthesis
The synthesis of saxagliptin’s adamantane-derived intermediate is achieved through a sulfinimine-mediated asymmetric Strecker reaction. In this method, (S)-(+)-p-toluenesulfinamide reacts with adamantane-1-carboxaldehyde in the presence of titanium(IV) ethoxide [Ti(OEt)₄] to form a chiral sulfinimine intermediate . Subsequent cyanation using diethylaluminum cyanide (Et₂AlCN) or trimethylsilyl cyanide (TMSCN) introduces the nitrile group with high enantiomeric excess.
Reaction Conditions and Steps
-
Sulfinimine Formation : Adamantane-1-carboxaldehyde (1 mol) is combined with (S)-(+)-p-toluenesulfinamide (1 mol) and Ti(OEt)₄ (5 equiv) in dichloromethane at 25–35°C .
-
Cyanation : The sulfinimine intermediate is treated with Et₂AlCN and isopropanol, generating ethylaluminum cyanoisopropoxide in situ. This step proceeds at −78°C to ensure stereochemical control, yielding (S)-adamantane-1-aminonitrile .
-
Hydrolysis : The nitrile group is hydrolyzed to a primary amine using hydrochloric acid, followed by phthaloyl protection to prevent undesired side reactions during subsequent steps .
This method achieves an overall yield of 55–60% for the adamantane-glycine derivative, with enantiomeric excess exceeding 98% .
Coupling Reactions Using Hydroxybenzotriazole (HOBt) and Diisopropylethylamine (DIPEA)
The core structure of saxagliptin is assembled via amide coupling between two key intermediates: (S)-α-[(tert-butoxycarbonyl)amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide .
Optimized Coupling Protocol
-
Mixed Anhydride Formation : The carboxylic acid (50 g) is dissolved in tetrahydrofuran (THF) and cooled to −6°C. Methanesulfonyl chloride (13.1 mL) and DIPEA (94 mL) are added to generate the reactive mixed anhydride .
-
Amide Bond Formation : The azabicyclohexane carboxamide (32.5 g) and HOBt (1.04 g) are introduced, enabling coupling at room temperature over 2 hours. The use of HOBt suppresses racemization, preserving the stereochemical integrity of the product .
-
Workup : The reaction mixture is quenched with water, extracted with dichloromethane, and purified via vacuum distillation. This step yields the coupled product with >95% purity .
Potassium Permanganate Oxidation for Intermediate Synthesis
A critical intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, is synthesized via oxidation of 3-hydroxy-1-acetyladamantane using potassium permanganate (KMnO₄) .
Oxidation Protocol
-
Reaction Setup : A 3% potassium hydroxide solution (1000 mL) and 3-hydroxy-1-acetyladamantane (100 g) are cooled to 0–5°C .
-
Oxidation : KMnO₄ (200 g) is added in five portions, maintaining the temperature below 5°C. The mixture is stirred at 20–25°C for 24 hours, with TLC monitoring confirming complete conversion .
-
Isolation : The reaction is quenched with sodium bisulfite, filtered, and acidified to pH 2–3 using ortho-phosphoric acid. Extraction with ethyl acetate followed by column chromatography yields 45 g of the oxoacetic acid derivative (60% yield) .
T3P-Mediated Telescopic Process
A streamlined synthesis employs propylphosphonic anhydride (T3P) for both condensation and dehydration steps, reducing purification requirements .
Key Advantages
-
Condensation : T3P (1.2 equiv) and DIPEA (3 equiv) facilitate coupling between the adamantane and azabicyclohexane intermediates in tetrahydrofuran at 0–5°C .
-
Dehydration : The same reaction mixture is heated to 40–45°C, where T3P promotes dehydration of the primary amide to the nitrile without intermediate isolation .
-
Deprotection : tert-Butoxycarbonyl (Boc) removal using aqueous HCl directly yields saxagliptin hydrochloride in 85% overall yield, avoiding chromatographic purification .
Nitration-Acylation-Oxidation Sequence
An alternative route starts with 1-adamantanecarboxylic acid, proceeding through nitration, acylation, and oxidation :
-
Nitration : Treatment with sulfuric/nitric acid introduces a hydroxyl group at the 3-position of adamantane (yield: 70%) .
-
Acylation : Reaction with acetyl chloride in the presence of aluminum chloride yields 3-hydroxy-1-acetyladamantane (yield: 65%) .
-
Oxidation : KMnO₄-mediated oxidation produces 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (yield: 60%) .
Comparative Analysis of Synthetic Methods
化学反応の分析
反応の種類: サクサグリプチンは、以下を含むさまざまな化学反応を起こします。
還元: 酸素の除去または水素の付加が伴います。
置換: 1つの官能基が別の官能基で置換されます。
一般的な試薬と条件: サクサグリプチンの反応に使用される一般的な試薬には、還元反応に用いる水素化ホウ素ナトリウム(NaBH4)とメタンスルホン酸(MsOH)があります .
生成される主な生成物: これらの反応から生成される主な生成物には、さらに処理されてサクサグリプチンになる中間体が含まれます .
4. 科学研究への応用
サクサグリプチンは、以下を含む幅広い科学研究に役立ちます。
化学: DPP-4阻害剤のモデル化合物として使用されます。
生物学: インクレチンホルモンとグルコース代謝への影響が調査されています。
科学的研究の応用
Monotherapy and Combination Therapy
Saxagliptin can be used as a monotherapy or in combination with other antidiabetic medications. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels:
| Treatment Type | HbA1c Reduction (%) | Study Duration |
|---|---|---|
| Monotherapy | -0.5 | 24 weeks |
| Add-on to Metformin | -0.6 to -0.9 | 24 weeks |
| Initial Combination | -2.5 | 24 weeks |
These reductions indicate significant improvements in glycemic control compared to placebo .
Long-term Efficacy and Safety
Long-term studies have shown that saxagliptin maintains its efficacy over extended periods (up to 76 weeks) without increasing the risk of major cardiovascular events or significant adverse effects. It has been well-tolerated among patients, with a safety profile comparable to placebo .
Case Study 1: Obese Patient with T2DM
A clinical case study involving a 39-year-old obese male patient with T2DM demonstrated that treatment with saxagliptin (5 mg) significantly reduced plasma glucose levels during an oral glucose tolerance test. Over two months, improvements were noted in:
- Plasma glucose
- Immunoreactive insulin
- C-peptide immunoreactivity
- Glucagon levels
These findings support saxagliptin's role in enhancing glycemic control and reducing insulin resistance in obese patients .
Case Study 2: Efficacy in Elderly Patients
In a cohort of elderly patients with T2DM, saxagliptin was administered as an add-on therapy to existing treatments. Results indicated substantial reductions in HbA1c levels and improvements in quality of life metrics, reinforcing its applicability across diverse patient populations .
Comparative Effectiveness
Saxagliptin has been compared with other DPP-4 inhibitors and antidiabetic agents. The following table summarizes key comparative outcomes:
| Drug Class | HbA1c Reduction (%) | Weight Change | Hypoglycemia Risk |
|---|---|---|---|
| Saxagliptin | -0.5 to -2.5 | Weight neutral | Low |
| Sitagliptin | -0.5 to -1.5 | Weight neutral | Low |
| Metformin | -1.0 to -2.0 | Potential loss | Moderate |
This comparison highlights saxagliptin's effectiveness and safety profile relative to other treatment options .
作用機序
サクサグリプチンは、ジペプチジルペプチダーゼ-4(DPP-4)酵素を阻害することで作用します。この阻害により、インクレチンホルモンの分解が抑制され、グルカゴン様ペプチド-1(GLP-1)とグルコース依存性インスリン分泌促進ポリペプチド(GIP)のレベルが上昇します。 これらのホルモンはインスリン分泌を促進し、グルカゴン分泌を抑制することにより、血糖値を低下させます .
類似化合物:
- シタグリプチン
- ビルダグリプチン
- リナグリプチン
比較: サクサグリプチンは、その特定の分子構造と薬物動態特性により、DPP-4阻害剤の中でユニークです。 他のDPP-4阻害剤と比較して半減期が比較的短いため、投与量に影響を与える可能性があります .
サクサグリプチンは、他のDPP-4阻害剤と同様の有効性を示すことが示されていますが、特に心不全のリスクに関して、安全性のプロファイルが異なる可能性があります .
類似化合物との比較
Comparison with Similar Compounds
Efficacy in Glycemic Control
Saxagliptin demonstrates comparable efficacy to other DPP-4 inhibitors (e.g., sitagliptin, vildagliptin) but is inferior to glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and sodium-glucose cotransporter-2 (SGLT-2) inhibitors in reducing glycated hemoglobin (HbA1c). Key findings include:
- Combination Therapy : Saxagliptin + metformin achieved HbA1c <7% in 60.3% of patients vs. 41.1% with metformin alone . When added to insulin, saxagliptin increased the proportion achieving HbA1c <7% (17.3% vs. 6.7% with placebo) .
Cardiovascular and Renal Outcomes
controls (HR 0.92, 95% CI: 0.72–1.16) . However, a 2014 meta-analysis noted a non-significant increase in hospitalization for heart failure (HR 1.21, 95% CI: 0.92–1.58) . In renal outcomes, saxagliptin reduced HbA1c by -0.5% to -0.8% in moderate-severe renal impairment vs. placebo .
Mechanistic Differences
- DPP-4 Inhibition : Saxagliptin’s slow-binding, long-duration inhibition contrasts with rapid-dissociating inhibitors (e.g., vildagliptin), reducing dosing frequency .
生物活性
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. Its mechanism of action revolves around the inhibition of DPP-4, an enzyme that degrades incretin hormones, which play a crucial role in glucose metabolism. This article delves into the biological activity of saxagliptin, highlighting its pharmacokinetic properties, clinical efficacy, and safety profile based on diverse research findings.
Saxagliptin works by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion in a glucose-dependent manner, reduce glucagon secretion, and slow gastric emptying, collectively leading to improved glycemic control. Saxagliptin's selectivity for DPP-4 over other proteases is significant, with a reported selectivity ratio exceeding 4000-fold compared to other DPP enzymes .
Pharmacokinetic Profile
Saxagliptin is administered orally and exhibits a predictable pharmacokinetic profile. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~100% |
| Peak Plasma Concentration | 2-4 hours post-dose |
| Terminal Half-life | ~27 hours |
| Metabolism | CYP3A4/5 |
| Renal Clearance | Significant; dose adjustment needed in renal impairment |
Saxagliptin is rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours. Its half-life supports once-daily dosing, making it convenient for patients . The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4/5, with its major active metabolite being 5-hydroxy saxagliptin, which retains some potency but is less effective than the parent compound .
Clinical Efficacy
Numerous studies have demonstrated saxagliptin's efficacy in lowering both fasting and postprandial blood glucose levels. In a randomized controlled trial involving patients with type 2 diabetes, saxagliptin was shown to significantly reduce HbA1c levels when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas .
Case Study Example
In a clinical trial (Study CV181067), saxagliptin was administered to healthy subjects to assess its pharmacodynamic effects. The results indicated that a single dose of saxagliptin effectively inhibited DPP-4 activity for up to 24 hours post-administration, leading to sustained elevations in GLP-1 levels .
Safety Profile
Saxagliptin has been generally well tolerated across various studies. Common adverse effects include upper respiratory tract infections and headache; however, serious adverse events are rare. Importantly, saxagliptin does not typically cause hypoglycemia when used alone but may increase the risk when combined with other insulin secretagogues .
Q & A
Basic Research Questions
Q. What preclinical models are most relevant for evaluating Saxagliptin’s efficacy, and how do they inform clinical trial design?
- Methodological Answer : Preclinical studies often use Zucker fa/fa rats, a model for insulin resistance and hyperglycemia, to assess Saxagliptin’s glucose-lowering effects. These studies measure acute plasma DPP-4 inhibition and chronic glycemic control via HbA1c reduction. Researchers should prioritize models that replicate human pathophysiology, such as high-fat diet-induced obesity in rodents, to evaluate dose-response relationships and pharmacokinetic stability. For clinical translation, ensure alignment between preclinical endpoints (e.g., glucose tolerance tests) and Phase I/II trial metrics (e.g., postprandial glucose, HbA1c) .
Q. How do Saxagliptin’s pharmacokinetic properties (e.g., half-life, metabolism) impact dosing protocols in clinical studies?
- Methodological Answer : Saxagliptin is metabolized to its active form, 5-hydroxy saxagliptin, via CYP3A4/5 enzymes. Its half-life (~2.5–4 hours) necessitates once-daily dosing in trials. Researchers must account for drug-drug interactions (e.g., with CYP3A4 inhibitors like ketoconazole) by adjusting doses or implementing exclusion criteria. Population pharmacokinetic modeling can optimize dosing regimens for subpopulations (e.g., renal impairment) .
Q. What validated biomarkers are used to assess Saxagliptin’s efficacy in Type 2 diabetes (T2D) trials?
- Methodological Answer : Key biomarkers include:
- HbA1c : Gold standard for long-term glycemic control.
- Fasting Plasma Glucose (FPG) : Assesses acute effects.
- DPP-4 enzyme activity : Validates target engagement.
- Incretin hormones (GLP-1, GIP) : Measures mechanistic activity.
Standardize assays across study sites to minimize variability. Reference the UKPDS 35 study for correlations between HbA1c reduction and complication risk .
Advanced Research Questions
Q. How can conflicting data on Saxagliptin’s cardiovascular outcomes be reconciled in meta-analyses?
- Methodological Answer : Contradictions arise from heterogeneous patient cohorts (e.g., differing baseline CVD risk) and trial designs (e.g., SAVOR-TIMI 53 vs. placebo-controlled studies). To resolve this:
Conduct subgroup analyses stratified by age, renal function, and prior CVD history.
Apply mixed-effects models to account for variability in follow-up duration.
Use GRADE criteria to assess evidence quality.
For example, while SAVOR-TIMI 53 reported increased hospitalization for heart failure, subsequent meta-analyses found no elevated mortality risk, highlighting the need for context-specific interpretation .
Q. What experimental strategies elucidate Saxagliptin’s selectivity for DPP-4 over related proteases (e.g., DPP-8/9)?
- Methodological Answer :
- In vitro assays : Compare IC₅₀ values against DPP-4, DPP-8, and DPP-9 using fluorogenic substrates.
- X-ray crystallography : Resolve Saxagliptin-bound DPP-4 structures to identify binding pocket specificity.
- Molecular dynamics simulations : Predict off-target interactions by modeling Saxagliptin’s binding kinetics.
Preclinical toxicity studies in animal models (e.g., histopathology of lymphoid tissues) further validate selectivity .
Q. What ethical and methodological considerations apply to longitudinal studies evaluating Saxagliptin’s nephroprotective effects?
- Methodological Answer :
- Participant selection : Include T2D patients with early-stage diabetic kidney disease (eGFR 30–60 mL/min/1.73m²).
- Endpoint selection : Use albumin-to-creatinine ratio (ACR) and eGFR decline as primary endpoints.
- Bias mitigation : Implement blinding, randomization, and propensity score matching for confounding variables (e.g., ACE inhibitor use).
- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in EU chemical data platform guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
